molecular formula C19H29N3O4 B5666164 9-ethyl-4-[5-(methoxymethyl)-2-furoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

9-ethyl-4-[5-(methoxymethyl)-2-furoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5666164
M. Wt: 363.5 g/mol
InChI Key: UWDZUIIBEFUEHR-UHFFFAOYSA-N
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Description

"9-ethyl-4-[5-(methoxymethyl)-2-furoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one" is a complex organic compound. Its unique structure makes it a subject of interest in various chemical research areas.

Synthesis Analysis

This compound is synthesized through multi-component reactions, often involving the use of barbituric acid, aromatic aldehydes, and other reagents in a catalyzed environment. A study by Li et al. (2014) details the synthesis of related compounds using barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate in a one-pot reaction catalyzed by Et3N (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray analysis, as highlighted in a study by Bubnov et al. (2011), where the crystalline and molecular structures of similar triazaspiro compounds were analyzed (Bubnov et al., 2011).

Chemical Reactions and Properties

Triazaspiro compounds participate in various chemical reactions, often leading to the formation of new derivatives with different pharmacological activities. Berk et al. (2001) synthesized new compounds from similar structures and tested their anti-inflammatory activities (Berk et al., 2001).

Physical Properties Analysis

The physical properties of such compounds are typically elucidated through spectroscopic techniques like IR, NMR, and mass spectroscopy. For instance, Patil et al. (2010) characterized similar compounds using these methods and tested their antimicrobial activity (Patil et al., 2010).

properties

IUPAC Name

10-ethyl-4-[5-(methoxymethyl)furan-2-carbonyl]-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-4-21-10-9-19(8-7-17(21)23)14-22(12-11-20(19)2)18(24)16-6-5-15(26-16)13-25-3/h5-6H,4,7-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDZUIIBEFUEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CCC1=O)CN(CCN2C)C(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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